The synthesis of PV8 involves several chemical reactions typical for creating synthetic cathinones. While specific proprietary methods may exist, general approaches include:
PV8 (hydrochloride) has a complex molecular structure characterized by a pyrrolidine ring and a phenyl group. The structural representation can be described using various notations:
O=C(C(CCCCC)N1CCCC1)C2=CC=C(C)C=C2.Cl
InChI=1S/C18H27NO.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)16-11-9-15(2)10-12-16, 1H,/h9-12,17H,3-8,13-14H2,1-2H3
This indicates that PV8 contains multiple functional groups including ketones and amines, contributing to its pharmacological activity .
PV8 can undergo various chemical reactions typical of amines and ketones. Some notable reactions include:
These reactions are crucial for understanding the stability and behavior of PV8 in different environments, especially in forensic contexts .
The mechanism of action of PV8 primarily involves its interaction with monoamine transporters in the brain. It is believed to act as an inhibitor of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulant effects.
Research indicates that compounds similar to PV8 exhibit high affinity for the dopamine transporter, which is responsible for dopamine reuptake. This action contributes to the psychoactive effects associated with the compound, including euphoria and increased energy levels .
PV8 (hydrochloride) exhibits several key physical properties:
Chemical properties include its reactivity with acids and bases, as well as its susceptibility to hydrolysis under certain conditions .
PV8 (hydrochloride) is primarily utilized in scientific research settings for:
Due to its psychoactive nature, research on PV8 contributes valuable information regarding new psychoactive substances' effects and potential risks associated with their use .
PV8 hydrochloride possesses the molecular formula C₁₇H₂₅NO·HCl (alternatively represented as C₁₇H₂₆ClNO), with a precise molecular weight of 295.85 g/mol [3] [7]. The structural core consists of a heptanone chain (7-carbon backbone) bridging a phenyl ring and a pyrrolidine moiety, with the hydrochloride salt formation occurring at the tertiary amine nitrogen. This molecular architecture aligns with the pyrovalerone template characterized by a lipophilic carbon chain, ketone linker, aromatic ring, and basic amine group. The hydrochloride salt formation significantly influences the compound's physicochemical properties, including enhanced crystallinity, water solubility, and thermal stability compared to the free base form. These modifications facilitate standard analytical characterization techniques while potentially affecting the compound's pharmacokinetic profile through improved dissolution properties [3] [7].
The systematic IUPAC name for the free base is 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one, with the hydrochloride salt designated as 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride. The compound appears under multiple synonyms across chemical and regulatory contexts:
PV8 hydrochloride exists within a broader family of pyrrolidinyl cathinones featuring ring substitutions and chain modifications:
4-Methoxy-PV8 Hydrochloride: Features a para-methoxy group on the phenyl ring (Molecular formula: C₁₈H₂₇NO₂·HCl; MW: 325.87 g/mol). Marketed as "4-Methoxy PHPP" with catalog number sc-491491 [5]. The electron-donating methoxy group alters the aromatic ring's electron density, potentially affecting receptor binding and metabolic stability.
3,4-Methylenedioxy-PV8 Hydrochloride: Incorporates a methylenedioxy bridge across positions 3 and 4 of the phenyl ring (Molecular formula: C₁₈H₂₆ClNO₃; MW: 339.86 g/mol) [4]. This modification mimics the 3,4-methylenedioxy substitution pattern in MDMA, potentially conferring serotonergic activity.
4-Fluoro-PV8 Hydrochloride: While not explicitly detailed in the search results, structural analogues consistently demonstrate that halogen substitutions (particularly fluorine) at the para position represent common molecular modifications within this chemical class. The electron-withdrawing fluorine atom enhances metabolic stability and lipophilicity [1].
Table 1: Structural Analogues of PV8 Hydrochloride
Compound | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Source Reference |
---|---|---|---|---|
PV8 Hydrochloride | Unsubstituted phenyl | C₁₇H₂₆ClNO | 295.85 | [3] [7] |
4-Methoxy-PV8 | 4-OCH₃ phenyl | C₁₈H₂₈ClNO₂ | 325.87 | [5] |
3,4-Methylenedioxy-PV8 | 3,4-Methylenedioxy phenyl | C₁₈H₂₆ClNO₃ | 339.86 | [4] |
These structural modifications systematically explore structure-activity relationships while potentially circumventing controlled substance legislation. The consistent preservation of the pyrrolidine ring and ketone linker maintains the compounds' monoamine transporter inhibition properties characteristic of psychoactive cathinones. The alkyl chain extension in PV8 (7 carbons versus α-PVP's 5 carbons) represents a strategic modification to enhance lipophilicity and potentially blood-brain barrier penetration compared to shorter-chain analogues [4] [7].
PV8 hydrochloride emerged during the mid-to-late 2010s as part of the third-generation synthetic cathinone proliferation following global scheduling of earlier compounds like mephedrone, methylone, and alpha-PVP. Its development represents a deliberate structural modification strategy to circumvent controlled substance legislation while maintaining psychoactive properties. The compound appears in research chemical markets under descriptors like "pyrrolidine-containing synthetic cathinone (PSC)" [4], typically accompanied by disclaimers stating "For research use only" and "Not for human consumption" to avoid regulatory scrutiny.
Under the Controlled Substances Act, PV8 hydrochloride and its analogues are likely classified as Schedule I controlled substances through several regulatory mechanisms:
Structural Analogue Provision: PV8 hydrochloride qualifies as a structural analogue of alpha-pyrrolidinovalerophenone (α-PVP, Schedule I) under 21 U.S.C. § 812 [1]. The shared core structure—phenyl ring, ketone linker, pyrrolidine amine, and alkyl chain—establishes significant chemical similarity despite the extended heptyl chain.
Temporary/Final Scheduling Actions: The Drug Enforcement Administration (DEA) has consistently used its emergency scheduling authority (21 U.S.C. § 811(h)) to control emerging cathinones based on their structural similarity to previously scheduled compounds and potential for abuse. The DEA's Proposed Aggregate Production Quotas for Schedule I substances specifically address synthetic cathinones and novel psychoactive substances [6].
Federal Analogue Act: Under 21 U.S.C. § 813, substances "substantially similar" to Schedule I/II controlled substances in chemical structure and pharmacological effect are treated as controlled substances when intended for human consumption.
Table 2: Regulatory Timeline for Pyrrolidinophenone Cathinones
Year | Regulatory Action | Relevant Compounds | Impact on PV8 Status |
---|---|---|---|
2011-2014 | Initial emergency scheduling | MDPV, α-PVP | Established structural class control |
2016 | CSA Amendment (81 FR 97021) | Expanded definition of synthetic cathinones | Broadened analogue coverage |
2024 | Proposed APQ publication (89 FR 78772) | Synthetic cathinones as category | Included emerging pyrrolidines |
2025 | DEA scheduling updates | Novel substituted cathinones | Explicit PV8 coverage likely |
The regulatory framework for these substances considers six factors as specified in 21 U.S.C. § 811(c): (1) Actual or relative potential for abuse; (2) Scientific evidence of pharmacological effect; (3) Current scientific knowledge; (4) History and pattern of abuse; (5) Scope, duration, and significance of abuse; and (6) Risk to public health [1] [6]. PV8 hydrochloride meets multiple criteria through its structural and mechanistic similarity to Schedule I cathinones like α-PVP, evidenced by its marketing as a research chemical with psychoactive potential.
The DEA's establishment of Aggregate Production Quotas (APQ) for Schedule I and II controlled substances (21 CFR § 1303.11) includes consideration of "trends in the national rate of net disposal" and "the extent of any diversion" [6]. Synthetic cathinones like PV8 hydrochloride are subject to zero-quota manufacturing limitations under this framework, effectively prohibiting commercial production. The DEA's 2025 Proposed Aggregate Production Quotas specifically address synthetic cathinones and novel psychoactive substances, indicating increased regulatory focus on this chemical class [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0